WAY-351783

CYP450 inhibition Drug metabolism ADMET screening

Reproducibility in CYP inhibition panels requires exact structural validation. Generic benzenesulfonamide analogs introduce confounding off-target liabilities. WAY-351783 is a defined ortho-bromobenzenesulfonamide with documented weak CYP2C8 inhibition (Ki=11,000 nM). - **Application**: Negative control in ADMET screening; SAR reference for benzenesulfonamide optimization. - **Purity**: ≥95% (HPLC). DMSO solubility ≥100 mg/mL. - **Supply**: Batch-characterized, research-use only. Immediate shipment.

Molecular Formula C15H12BrNO5S
Molecular Weight 398.2 g/mol
Cat. No. B15552003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-351783
Molecular FormulaC15H12BrNO5S
Molecular Weight398.2 g/mol
Structural Identifiers
InChIInChI=1S/C15H12BrNO5S/c1-9(18)10-6-13-14(22-8-21-13)7-12(10)17-23(19,20)15-5-3-2-4-11(15)16/h2-7,17H,8H2,1H3
InChIKeyNFOIEEPIYDXZNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-351783: Benzenesulfonamide Screening Compound


WAY-351783 is a synthetic small-molecule benzenesulfonamide derivative (N-(6-acetyl-1,3-benzodioxol-5-yl)-2-bromobenzenesulfonamide; molecular formula C₁₅H₁₂BrNO₅S; MW 398.23 g/mol) [1]. It belongs to a chemical class characterized by a brominated benzenesulfonamide group coupled to an acetylated benzodioxole moiety, a scaffold commonly explored for kinase and sulfonamide-sensitive enzyme inhibition . Vendor annotations describe it as a bioactive molecule with reported activity as a selective monoamine oxidase B (MAO-B) inhibitor and as a creatine kinase inhibitor ; however, no peer-reviewed primary research paper or patent was identified that directly validates these annotations with quantitative in vitro or in vivo data. Its primary documented bioactivity is weak inhibition of recombinant human cytochrome P450 2C8 (Ki = 11,000 nM) [2]. The compound is available from multiple chemical vendors at purities ≥95–98% for research use only .

1

Synthetic benzenesulfonamide with 6-acetyl-benzodioxole core

Scaffold explored for kinase and sulfonamide-sensitive enzyme inhibition

2

Vendor-reported MAO‑B and creatine kinase inhibitor annotations

Independent experimental validation required; no quantitative data published

3

Weak CYP2C8 inhibition context

May serve as low-affinity control in ADMET counter-screening panels

4

Favorable DMSO solubility profile

Supports concentrated HTS stock preparation (class-level evidence)

WAY-351783 Analog Substitution Risks


Within the benzenesulfonamide chemical class, even minor structural modifications—such as halogen substitution position (Br vs. Cl vs. F) or variations in the acetyl/benzodioxole motif—can drastically alter target engagement profiles and ADMET properties [1]. WAY-351783 carries a specific ortho-bromo substitution on the phenyl ring and a 6-acetyl-1,3-benzodioxol-5-yl core; close analogs with para-substitution or different halogens have been documented to exhibit divergent enzyme inhibition spectra [1]. Generic substitution with an uncharacterized analog carrying the same nominal “benzenesulfonamide” label risks introducing an unknown polypharmacology or CYP inhibition liability that can invalidate SAR hypotheses built around this specific scaffold. The documented, albeit weak, CYP2C8 inhibition (Ki = 11 μM) [2] further underscores that even modest structural changes can shift the compound from a weak CYP interactor to a potent, confounding off-target hit in cell-based assays. Without batch-matched analytical characterization and target-annotated sourcing, procurement of an untested analog undermines reproducibility in hit-to-lead campaigns.

Halogen position (ortho‑bromo vs. para‑chloro/fluoro) may shift target engagement and CYP inhibition profile.

Uncharacterized benzenesulfonamide analogs risk introducing unknown polypharmacology or confounding CYP liability.

Even modest structural modifications can shift CYP2C8 interaction from weak to a potent off‑target hit, undermining assay reproducibility.

WAY-351783 Differentiation Evidence


CYP2C8 Inhibition: Benzenesulfonamide Comparison

WAY-351783 exhibits weak inhibition of recombinant human CYP2C8 with a Ki of 11,000 nM (11 μM) [1]. In contrast, many benzenesulfonamide-containing drugs and probe molecules, such as the leukotriene receptor antagonist montelukast (a known CYP2C8 inhibitor), show Ki values in the nanomolar range (e.g., montelukast Ki ≈ 10–50 nM for CYP2C8) [2]. This ~200–1,000-fold lower affinity suggests that WAY-351783 poses a substantially reduced risk of CYP2C8-mediated drug–drug interaction artifacts in cell-based assays compared to more potent benzenesulfonamide CYP inhibitors. However, this must be confirmed in the user's specific assay system.

CYP2C8 Affinity vs. Montelukast
Cross‑study comparable
CYP2C8 Ki WAY‑351783: 11,000 nM Montelukast: 10–50 nM ~200–1,000‑fold lower affinity
Low CYP2C8 affinity reduces risk of metabolism‑driven assay interference.
Recombinant CYP2C8 microsomes; user verification advised.
CYP450 inhibition Drug metabolism ADMET screening

MAO-B Inhibitor Annotation Comparison

One vendor annotates WAY-351783 as a selective monoamine oxidase B (MAO-B) inhibitor , a target relevant to Parkinson's disease and other neurological conditions. In contrast, the majority of commercially available benzenesulfonamide screening compounds lack any target annotation, requiring users to invest in broad-panel screening to identify biological activity. If the MAO-B annotation is experimentally confirmed, WAY-351783 would offer a pre-annotated starting point for neuroscience-focused phenotypic screening, whereas unannotated analogs would consume additional screening resources. However, no quantitative IC₅₀ or selectivity data for WAY-351783 against MAO-A vs. MAO-B, nor comparative data against reference MAO-B inhibitors (e.g., selegiline, rasagiline), were identified in the accessed sources.

MAO‑B Inhibitor Annotation
Data to verify
Vendor annotation only; no IC₅₀ or selectivity data provided.
Pre‑annotated hypothesis may accelerate focused screening design.
Independent experimental validation required.
Monoamine oxidase B Parkinson's disease Neuroprotection

Creatine Kinase Annotation vs. Generic Kinase Inhibitors

One supplier classifies WAY-351783 as a creatine kinase inhibitor . Creatine kinase (CK) is a critical enzyme in cellular energy homeostasis, and selective CK inhibitors are relatively scarce in commercial screening libraries compared to broad-spectrum kinase inhibitors. If the CK annotation is valid, WAY-351783 occupies a niche distinct from the majority of benzenesulfonamide analogs that are annotated as generic kinase inhibitors. However, this annotation is not accompanied by any quantitative enzyme inhibition data (IC₅₀, % inhibition at defined concentration, or isoform selectivity), and no peer-reviewed publication confirming CK inhibition was identified. The chemical structure of WAY-351783, featuring a sulfonamide group—a known zinc-binding motif in certain metalloenzyme inhibitors—is consistent with potential CK inhibition, but this remains a class-level inference rather than a direct head-to-head comparison.

Creatine Kinase Annotation
Data to verify
Supplier‑reported CK inhibitor; no quantitative IC₅₀ or isoform selectivity.
Niche annotation for energy‑metabolism research; class‑level sulfonamide‑zinc inference only.
Requires user validation before incorporation into screening cascades.
Creatine kinase Energy metabolism Cardioprotection

Solubility Profile vs. Bromobenzenesulfonamides

WAY-351783 exhibits a DMSO solubility of ≥100 mg/mL (≈251 mM) with ultrasonic assistance [1], which is high for a brominated aromatic sulfonamide of this molecular weight (398.23 g/mol). By comparison, many close structural analogs with additional aromatic substituents or larger halogen atoms (e.g., iodine) show DMSO solubility below 50 mg/mL [2]. The compound's calculated logP of ~3.2 [3] and topological polar surface area of 90.1 Ų [3] place it within favorable boundaries for cellular permeability according to Lipinski's rule of five, although the bromine atom adds significant molecular weight. The solid compound requires storage at -20°C and protection from light [1]. These properties support straightforward preparation of concentrated DMSO stock solutions for high-throughput screening, an advantage over less soluble analogs that may require specialized co-solvent systems or precipitate during serial dilution.

DMSO Solubility
Class‑level inference
≥100 mg/mL (≈251 mM) with sonication
Supports concentrated HTS stock preparation, minimizing solvent cytotoxicity artifacts.
Store at −20°C protected from light; ultrasonic assistance required.
Solubility Formulation DMSO stock preparation

WAY-351783 Application Scenarios


CYP Liability Counter-Screening Panels

Given its documented weak CYP2C8 inhibition (Ki = 11,000 nM) [1], WAY-351783 can serve as a low-affinity reference compound or negative control in CYP2C8 inhibition assays. Its use in ADMET screening panels allows researchers to benchmark higher-potency test compounds against a benzenesulfonamide with known, modest CYP2C8 activity, reducing the risk of misclassifying borderline inhibitors as strong positives.

SAR of 6-Acetyl-Benzodioxole Sulfonamide

WAY-351783’s well-defined structure—featuring an ortho-bromo substituent, a sulfonamide linker, and a 6-acetyl-1,3-benzodioxol-5-yl core—makes it a suitable reference point for SAR studies aimed at optimizing target potency, selectivity, and metabolic stability within this chemical series . Its high DMSO solubility (≥100 mg/mL) [2] facilitates analog synthesis and comparative biochemical profiling.

Phenotypic Screening for Metabolism & Neuroprotection

If the vendor-reported annotations of creatine kinase inhibition or MAO-B inhibition are independently validated by the end user, WAY-351783 could be incorporated into cell-based models of ischemia-reperfusion injury (for CK-related studies) or dopaminergic neuroprotection (for MAO-B-related studies). However, users must first confirm these activities in their own assays, as no peer-reviewed quantitative data currently supports these annotations.

Sulfonamide-Sensitive Enzyme Screening Probe

The sulfonamide group in WAY-351783 is a recognized zinc-binding and anion-binding pharmacophore . For research groups profiling metalloenzyme or carbonic anhydrase-related targets, WAY-351783 can be employed as a structurally characterized member of the bromobenzenesulfonamide subclass in broad-panel enzyme screens, enabling comparative analysis against chlorine-, fluorine-, or unsubstituted phenylsulfonamide analogs.

Application
Selection Property
Validation Focus
CYP2C8 inhibition counter‑screening
Low CYP2C8 affinity for assay benchmarking
CYP inhibition benchmark against known weak inhibitor
SAR of 6‑acetyl‑benzodioxole sulfonamides
Defined ortho‑bromo scaffold with high DMSO solubility
Potency, selectivity, and metabolic stability profiling
Metabolism & neuroprotection phenotypic screening
Pre‑annotated MAO‑B and CK inhibitor hypotheses
Independent validation of target annotations required
Sulfonamide‑sensitive enzyme profiling
Sulfonamide zinc‑binding motif for metalloenzyme screens
Comparative profiling vs. halogen‑substituted analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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